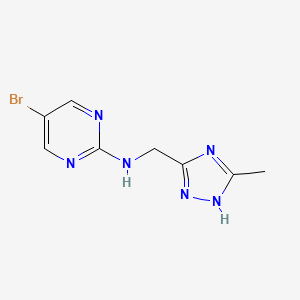
5-Bromo-N-((5-methyl-1h-1,2,4-triazol-3-yl)methyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-N-((5-methyl-1h-1,2,4-triazol-3-yl)methyl)pyrimidin-2-amine is a heterocyclic compound that features a bromine atom, a pyrimidine ring, and a triazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-((5-methyl-1h-1,2,4-triazol-3-yl)methyl)pyrimidin-2-amine typically involves the following steps:
Formation of the Triazole Moiety: The triazole ring can be synthesized by reacting 5-methyl-1H-1,2,4-triazole with a suitable brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Coupling with Pyrimidine: The brominated triazole is then coupled with a pyrimidine derivative using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The triazole and pyrimidine rings can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and potassium thiocyanate (KSCN) in polar aprotic solvents like acetonitrile (CH3CN).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted pyrimidine derivative .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-Bromo-N-((5-methyl-1h-1,2,4-triazol-3-yl)methyl)pyrimidin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. It can be used in the design of enzyme inhibitors or as a ligand in receptor studies .
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound can be used in the development of advanced materials with specific properties, such as enhanced conductivity or stability .
Mecanismo De Acción
The mechanism of action of 5-Bromo-N-((5-methyl-1h-1,2,4-triazol-3-yl)methyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The triazole and pyrimidine rings can bind to active sites on enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the context .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-1-methyl-1H-1,2,4-triazole: Shares the triazole moiety but lacks the pyrimidine ring.
2-Amino-5-bromopyrimidine: Contains the pyrimidine ring but lacks the triazole moiety.
5-Methyl-1H-1,2,4-triazole: Similar triazole structure but without the bromine and pyrimidine components.
Uniqueness
What sets 5-Bromo-N-((5-methyl-1h-1,2,4-triazol-3-yl)methyl)pyrimidin-2-amine apart is the combination of the bromine atom, triazole ring, and pyrimidine ring in a single molecule. This unique structure provides distinct chemical properties and reactivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C8H9BrN6 |
|---|---|
Peso molecular |
269.10 g/mol |
Nombre IUPAC |
5-bromo-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]pyrimidin-2-amine |
InChI |
InChI=1S/C8H9BrN6/c1-5-13-7(15-14-5)4-12-8-10-2-6(9)3-11-8/h2-3H,4H2,1H3,(H,10,11,12)(H,13,14,15) |
Clave InChI |
DMJNIVNDKREAIJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NN1)CNC2=NC=C(C=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine](/img/structure/B14894416.png)
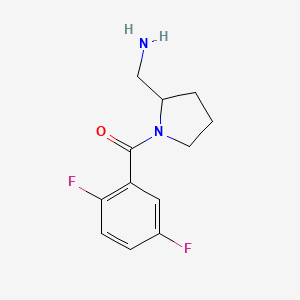
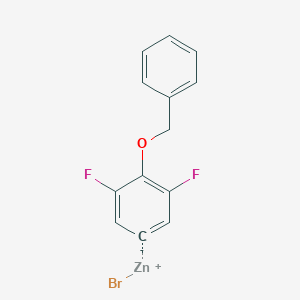
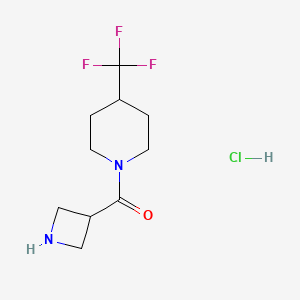
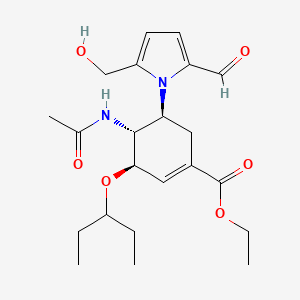
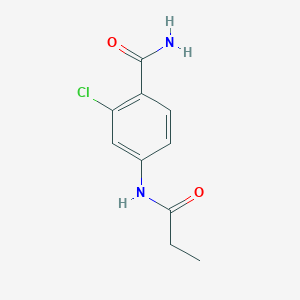
![6-Bromo-2-chlorothiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B14894445.png)
![5-Iodobenzo[d][1,3]dioxole-4-carboxylic acid](/img/structure/B14894453.png)
![Octahydro-2H-6,9-methanopyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B14894461.png)
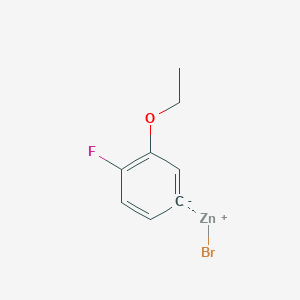
![4-(Aminomethyl)-6-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B14894465.png)
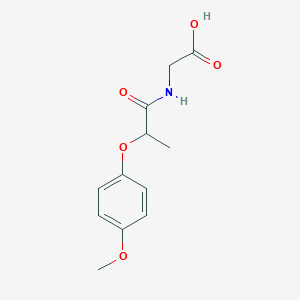
![6-Chloro-3-iodo-5-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14894489.png)

